molecular formula C21H20N4 B1524884 5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine CAS No. 1252013-76-5

5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine

Cat. No.: B1524884
CAS No.: 1252013-76-5
M. Wt: 328.4 g/mol
InChI Key: DGJGWMFHVPDAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine is a propargyl-linked antifolate compound that functions as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) . The folate pathway, governed by enzymes like DHFR, is an essential and well-established target for therapeutic intervention in various diseases, including parasitic infections and cancer . By selectively targeting and inhibiting DHFR, this compound disrupts the synthesis of folate derivatives, which are critical for DNA precursor synthesis and cell proliferation . With a molecular formula of C 21 H 20 N 4 and a molecular weight of 328.41 g/mol, this investigational compound is characterized by its specific structural motifs that contribute to its binding affinity and selectivity . Its CAS number is 1252013-76-5 . Researchers can leverage this small molecule to explore novel treatment strategies for infectious diseases and to study the biochemical role of DHFR in various biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-ethyl-5-[3-(3-phenylphenyl)prop-1-ynyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-2-19-18(20(22)25-21(23)24-19)13-7-9-15-8-6-12-17(14-15)16-10-4-3-5-11-16/h3-6,8,10-12,14H,2,9H2,1H3,(H4,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJGWMFHVPDAKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C#CCC2=CC(=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as an antifolate agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the chemical formula C21H20N4 and features a biphenyl moiety linked to a pyrimidine structure. The structural characteristics contribute to its biological activity, particularly in targeting specific enzymes involved in folate metabolism.

The primary mechanism through which this compound exerts its effects is by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition leads to a depletion of tetrahydrofolate and subsequently affects the one-carbon metabolism pathway essential for nucleotide synthesis.

Inhibition of DHFR

Recent studies have shown that this compound selectively inhibits DHFR in cancer cells with varying degrees of sensitivity. For instance, in a comparative analysis with methotrexate—a classical antifolate—it was found that the new compound exhibited a unique profile in inhibiting growth in FPGS-deficient cancer cell lines while sparing those with high FPGS expression .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-y)-6-ethylpyrimidine-2,4-diamine:

Study Cell Lines IC50 (µM) Mechanism Notes
Van der Velden et al. (2022)CRC organoids (FPGS-deficient)0.5 - 10DHFR inhibitionSelective growth inhibition observed
Huber et al. (2015)K562 cells6DHFR stabilizationComparison with methotrexate showed unique destabilization patterns
Brown et al. (2023)LS174T cells8 - 12Inhibition of MTHFD1Indicated significant impact on folate metabolism

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various antifolates, including 5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-y)-6-ethylpyrimidine-2,4-diamine, it was demonstrated that this compound showed significant growth inhibition in FPGS-deficient colorectal cancer organoids. The results indicated that the compound's selective action could be leveraged for targeted cancer therapies .

Case Study 2: Comparative Analysis with Methotrexate

A direct comparison with methotrexate revealed that while both compounds inhibit DHFR, they do so through different mechanisms. The novel compound's ability to stabilize DHFR and affect downstream targets like TYMS suggests a multifaceted approach to inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table highlights structural variations among analogs and their implications:

Compound Name Substituents (Position 5) Position 6 Molecular Weight (g/mol) Key Target/Activity References
5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine (Target Compound) 3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl Ethyl 367.18 DHFR inhibition; under investigation for antimicrobial/antiparasitic activity
5-[3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl]-6-ethylpyrimidine-2,4-diamine 3-(2,5-Dimethoxyphenyl)prop-1-yn-1-yl Ethyl 312.37 DHFR inhibition; in vitro activity against Gram-positive bacteria (e.g., S. aureus)
5-[(3R)-3-(5-Methoxybiphenyl-3-yl)but-1-yn-1-yl]-6-methylpyrimidine-2,4-diamine (3R)-3-(5-Methoxybiphenyl-3-yl)but-1-yn-1-yl Methyl 366.44 Enhanced selectivity for parasitic DHFR isoforms (hypothesized)
5-(4-([1,1′-Biphenyl]-3-yl)piperazin-1-yl)-6-ethylpyrimidine-2,4-diamine (Compound 21) 4-([1,1′-Biphenyl]-3-yl)piperazin-1-yl Ethyl 361.20 Broader kinase inhibition; lower DHFR specificity
6-ethyl-5-{3-[3-(isoquinolin-5-yl)-5-methoxyphenyl]prop-1-yn-1-yl}pyrimidine-2,4-diamine 3-[3-(Isoquinolin-5-yl)-5-methoxyphenyl]propynyl Ethyl 417.49 Dual DHFR/kinase inhibition; improved CNS penetration (theoretical)

Preparation Methods

Synthesis of Biphenyl-Substituted Propiolic Acid Intermediate

  • Starting from p-iodobiphenyl , a palladium-catalyzed coupling with propiolic acid is performed to yield 3-([1,1'-biphenyl]-4-yl)propiolic acid, a crucial intermediate for further transformations.
  • Reaction Conditions:
    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), 2.5–5 mol%
    • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2.0–2.4 equivalents
    • Solvent: Dimethyl sulfoxide (DMSO)
    • Temperature: 20–35 °C
    • Time: 10–12 hours
    • Atmosphere: Inert (nitrogen or argon)
  • Workup involves extraction with ethyl acetate and bicarbonate solution, acidification to pH 2, and organic phase separation followed by drying and column chromatography purification.

Coupling with Pyrimidine Core

  • The biphenyl-propiolic acid intermediate is then coupled with a 6-ethylpyrimidine-2,4-diamine derivative functionalized for cross-coupling at the 5-position.
  • The Sonogashira coupling typically uses palladium catalysts and copper co-catalysts under mild conditions to form the carbon-carbon triple bond linking the biphenyl moiety to the pyrimidine ring.

Detailed Reaction Parameters and Yields

Step Reagents/Catalysts Solvent Temp (°C) Time (h) Yield (%) Notes
Biphenyl iodide + Propiolic acid Pd(PPh3)4 (2.5–5 mol%), DBU (2.0–2.4 equiv) DMSO 20–35 10–12 60–85 Inert atmosphere; slow addition of propiolic acid solution; purification by chromatography
Coupling with pyrimidine core Pd catalyst, Cu co-catalyst (typical Sonogashira) Usually DMF or toluene Room to reflux 3–12 40–70 Requires protection/deprotection steps if amino groups are involved; purification by prep HPLC or chromatography

Purification and Characterization

  • Purification : The crude products are purified by silica gel column chromatography using solvent mixtures such as petroleum ether/ethyl acetate with acetic acid additives or by preparative high-performance liquid chromatography (HPLC) to obtain analytically pure compounds.
  • Characterization : Confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to verify structure and purity.

Research Findings and Notes

  • The Sonogashira coupling is the cornerstone method for introducing the propynyl linker between the biphenyl and pyrimidine moieties, with palladium catalysts providing high selectivity and yields under mild conditions.
  • The choice of base (DBU) and solvent (DMSO) is critical to achieving high conversion and minimizing side reactions in the coupling of biphenyl iodides with propiolic acid derivatives.
  • Reaction temperature control (20–35 °C) and slow addition of reagents help improve product yield and purity.
  • Protection of amino groups on the pyrimidine ring may be necessary to avoid side reactions during coupling, with subsequent deprotection steps required.
  • The overall synthetic route is modular, allowing for variation in biphenyl substitution patterns and pyrimidine derivatives, facilitating structure-activity relationship studies in medicinal chemistry contexts.

Summary Table of Preparation Methods

Preparation Aspect Details
Key Reaction Type Palladium-catalyzed Sonogashira cross-coupling
Starting Materials p-Iodobiphenyl, propiolic acid, 6-ethylpyrimidine-2,4-diamine derivatives
Catalysts Pd(PPh3)4 (2.5–5 mol%), sometimes Pd2(dba)3/BINAP for related coupling reactions
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), sodium t-butoxide in related protocols
Solvents DMSO for biphenyl-propiolic acid synthesis; acetonitrile, toluene, or DMF for coupling
Temperature Range 20–35 °C for biphenyl coupling; room temperature to reflux for pyrimidine coupling
Reaction Time 10–12 hours for biphenyl coupling; 3–12 hours for pyrimidine coupling
Purification Methods Column chromatography, preparative HPLC
Yields 40–85% depending on step and conditions

Q & A

Basic: What are the recommended synthetic pathways for 5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Core Pyrimidine Formation: Begin with a 6-ethylpyrimidine-2,4-diamine scaffold. Introduce a propargyl group at the 5-position using Sonogashira coupling, leveraging palladium catalysis to attach the biphenyl-propynyl moiety .

Biphenyl Integration: Use Suzuki-Miyaura cross-coupling to install the [1,1'-biphenyl]-3-yl group onto the propargyl chain, ensuring regioselectivity via boronic acid derivatives .

Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C-NMR spectra to confirm the presence of the ethyl group (δ ~1.2 ppm, triplet), aromatic protons (δ 7.0–8.5 ppm), and propargyl carbons (δ ~70–90 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS should match the theoretical monoisotopic mass (312.1586 g/mol) .
  • X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in DMSO), compare bond lengths/angles with related pyrimidine derivatives (e.g., PDB entries 4RI, 4TS) .

Basic: What preliminary biological assays are appropriate for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays: Target dihydrofolate reductase (DHFR) due to structural similarity to pyrimidine-based inhibitors. Use a spectrophotometric assay (NADPH oxidation at 340 nm) with recombinant human DHFR .
  • Cytotoxicity Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 µM. Include positive controls (e.g., methotrexate) .

Advanced: How can structure-activity relationships (SAR) be explored for substituent variations on the biphenyl moiety?

Methodological Answer:

  • Systematic Substituent Scanning: Synthesize derivatives with electron-withdrawing (e.g., -NO2_2, -Cl) or electron-donating (e.g., -OCH3_3) groups at the biphenyl 2-, 4-, or 5-positions .
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to correlate substituent effects with electronic properties (HOMO-LUMO gaps) and docking scores (AutoDock Vina) against DHFR .
  • Bioactivity Correlation: Compare IC50_{50} values from enzyme assays with computational predictions to identify pharmacophoric requirements .

Advanced: What mechanisms underlie its potential enzyme inhibition, and how can binding kinetics be studied?

Methodological Answer:

  • Kinetic Analysis: Use stopped-flow spectroscopy to measure kcatk_{cat} and KmK_m in the presence of varying inhibitor concentrations. Fit data to a competitive inhibition model .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between the compound and DHFR. Compare with co-crystal structures (e.g., PDB 4TS) to identify key interactions (e.g., hydrogen bonds with Asp54) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Orthogonal Assays: Replicate results using both cell-free (enzyme inhibition) and cell-based (proliferation) assays to distinguish target-specific effects from off-target toxicity .
  • Metabolomic Profiling: Use LC-MS to identify metabolites in cell lysates, ruling out degradation products as confounding factors .
  • Inter-laboratory Validation: Collaborate with independent labs to standardize protocols (e.g., ATP concentration in kinase assays) .

Advanced: What computational strategies are optimal for predicting its metabolic stability?

Methodological Answer:

  • CYP450 Metabolism Prediction: Use Schrödinger’s QikProp to calculate CYP3A4/2D6 substrate probabilities. Validate with liver microsome assays (human/rat) and UPLC-MS metabolite identification .
  • MD Simulations: Run 100-ns simulations in explicit solvent (GROMACS) to assess conformational stability of the propargyl-biphenyl moiety, which may influence oxidative metabolism .

Advanced: How can crystallographic challenges (e.g., low solubility) be addressed for X-ray studies?

Methodological Answer:

  • Co-crystallization with Cyclodextrins: Use β-cyclodextrin to enhance solubility in aqueous buffers. Optimize pH (6.5–7.5) and temperature (4°C) for crystal growth .
  • Fragment Screening: Soak pre-formed DHFR crystals with the compound at high concentration (10 mM in DMSO) to improve ligand occupancy .

Advanced: What methodologies are recommended for studying its synergistic effects with existing therapeutics?

Methodological Answer:

  • Combinatorial Screening: Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with drugs like methotrexate. Synergy is defined as FIC ≤0.5 .
  • Transcriptomic Analysis: Perform RNA-seq on treated cells to identify pathways (e.g., folate metabolism) co-regulated with combination therapy .

Advanced: How can in silico toxicity profiling guide preclinical development?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to assess bioavailability, blood-brain barrier penetration, and Ames test mutagenicity. Prioritize derivatives with low hepatotoxicity scores (e.g., ProTox-II) .
  • Cardiotoxicity Screening: Patch-clamp assays on hERG-transfected HEK cells to measure IC50_{50} for potassium channel blockade .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine
Reactant of Route 2
5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.